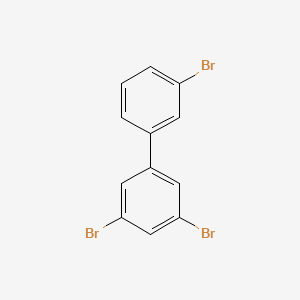

3,3',5-Tribromobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

855255-44-6 |

|---|---|

Molecular Formula |

C12H7Br3 |

Molecular Weight |

390.90 g/mol |

IUPAC Name |

1,3-dibromo-5-(3-bromophenyl)benzene |

InChI |

InChI=1S/C12H7Br3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H |

InChI Key |

IJCXDTWVECJMMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tribromobiphenyls

Regiospecific Synthesis of Tribromobiphenyl Isomers

The synthesis of a specific tribromobiphenyl isomer, such as 3,3',5-tribromobiphenyl, requires precise control over the placement of bromine atoms on the biphenyl (B1667301) structure. This is known as regiospecific synthesis. Various strategies have been developed to achieve this, moving from direct bromination, which often yields mixtures, to more controlled, stepwise approaches.

Approaches Involving Bromination of Biphenyl Precursors

Direct bromination of biphenyl is a common method for producing brominated biphenyls. However, this approach often leads to a mixture of different isomers and congeners with varying numbers of bromine atoms. rsc.org Controlling the reaction to yield a single tribromo-isomer is challenging. The reaction typically involves treating biphenyl with a brominating agent, sometimes in the presence of a catalyst. rsc.org

For instance, reacting biphenyl with N-bromosuccinimide (NBS) can produce monobromobiphenyl, while using bromine gas (Br₂) with a catalyst like aluminum bromide (AlBr₃) can lead to polybrominated biphenyls (PBBs). rsc.org Achieving a specific isomer like this compound through this direct method is difficult due to the directing effects of the existing bromine substituents on subsequent bromination steps.

| Brominating Agent | Solvent/Catalyst | Primary Product(s) | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2-Methyltetrahydrofuran (2-MTHF) | Monobromobiphenyl | rsc.org |

| Bromine (Br₂) | Aluminum Bromide (AlBr₃) | Polybrominated Biphenyls (PBBs) | rsc.org |

| Bromine Chloride (BrCl) | Solvent Medium | 4-bromobiphenyl (B57062) and 4,4'-dibromobiphenyl | google.com |

| Bromine (Br₂) vapor | None (vapor phase) | 4,4'-Dibromobiphenyl | orgsyn.org |

Modular Synthetic Strategies (e.g., Bromine-Lithium Exchange Reactions)

Modular strategies offer a more controlled and regiospecific route to complex biphenyl derivatives. nih.govresearchgate.net The bromine-lithium exchange reaction is a powerful tool in this context. nih.govresearchgate.net This reaction involves treating a polybrominated biphenyl with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). nih.govharvard.edu The organolithium reagent selectively exchanges a bromine atom for a lithium atom, creating a highly reactive aryllithium intermediate. nih.govresearchgate.net This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at a specific position.

This method allows for the stepwise and selective functionalization of polybrominated biphenyls. semanticscholar.org The selectivity of the bromine-lithium exchange can be influenced by the position of the bromine atom and the presence of other substituents on the biphenyl rings. nih.govsemanticscholar.org This modular approach is highly effective for synthesizing specific isomers that are inaccessible through direct bromination. nih.gov For example, starting with a known dibromobiphenyl, one could perform a bromine-lithium exchange, react the intermediate, and then introduce a third bromine atom in a controlled manner to arrive at a specific tribromobiphenyl isomer.

| Step | Description | Example Reagents | Outcome |

|---|---|---|---|

| 1. Starting Material | A polybrominated biphenyl with a known substitution pattern. | e.g., 2,6-Dibromobiphenyl | Defined precursor for modification. |

| 2. Br-Li Exchange | Reaction with an organolithium reagent to replace a bromine atom with lithium. | n-Butyllithium (n-BuLi) in THF at low temperature. | Formation of a reactive aryllithium intermediate. |

| 3. Electrophilic Quench | The aryllithium intermediate is reacted with an electrophile to add a new functional group. | Chlorodiphenylphosphine (ClPPh₂) | Introduction of a phosphine (B1218219) group at the site of the former bromine. |

| 4. Further Modification (Optional) | Remaining bromine atoms can be targeted in subsequent exchange/quench steps. | Repeat steps 2 and 3 at a different bromine position. | Stepwise construction of a highly substituted biphenyl. |

Catalytic Approaches to Brominated Biphenyl Derivatives

Catalytic methods can enhance the efficiency and selectivity of bromination reactions or be used to construct the biphenyl backbone itself. For direct bromination, peptide-based catalysts have been explored to influence the reaction's outcome. researchgate.net More commonly, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to build the biphenyl core from two separate, pre-functionalized benzene (B151609) rings. rsc.org

In such a strategy, a boronic acid derivative of one ring is coupled with a halogenated derivative of another ring in the presence of a palladium catalyst. rsc.org To synthesize this compound, one could envision coupling 3,5-dibromophenylboronic acid with 1-bromo-3-iodobenzene (B1265593) (or a similar reactive pairing) to form the desired tribrominated biphenyl skeleton. This approach offers excellent control over the final substitution pattern.

Chemical Reactivity and Stability of Brominated Biphenyl Systems

The chemical behavior of tribromobiphenyls is dictated by the electronic properties of the biphenyl system and the number and position of the bromine substituents. PBBs are known for their chemical stability and resistance to heat, acids, bases, and oxidation. restrictionofhazardoussubstances.comwur.nl However, they can undergo degradation when exposed to ultraviolet (UV) radiation, a process known as photolytic debromination. epa.govepa.gov

Discussion of Bromine Atom Substitution Patterns

The substitution pattern on the biphenyl rings is crucial to the molecule's properties. The positions are numbered 2 through 6 on the first ring and 2' through 6' on the second. cdc.gov

Ortho: Positions 2, 6, 2', and 6'

Meta: Positions 3, 5, 3', and 5'

Para: Positions 4 and 4'

In this compound, all bromine atoms are in meta positions. The presence of bulky substituents like bromine in the ortho positions forces the two phenyl rings to twist relative to each other, resulting in a non-planar configuration. cdc.gov Since this compound lacks ortho substituents, its phenyl rings can adopt a more coplanar arrangement. cdc.gov The thermodynamic stability of PBB isomers is also influenced by the substitution pattern; stability tends to decrease with an increasing number of bromine atoms, especially when they are located in the sterically hindered ortho positions. researchgate.net

| Position Type | Ring Positions | Number of Bromine Atoms in 3,3',5-TBB | Impact on Molecular Geometry |

|---|---|---|---|

| Ortho | 2, 2', 6, 6' | 0 | Absence of ortho-bromines allows for a more planar conformation. |

| Meta | 3, 3', 5, 5' | 3 (at 3, 3', and 5) | Affects electronic properties and reactivity sites. |

| Para | 4, 4' | 0 | The para positions are unsubstituted with bromine. |

Considerations for Targeted Chemical Modifications

The bromine atoms on the biphenyl core are not merely static substituents; they are functional handles for further chemical transformations. As discussed in the context of modular synthesis (Section 2.1.2), these bromine atoms are sites for reactions like the bromine-lithium exchange. nih.govsemanticscholar.org The differing electronic environments of non-equivalent bromine atoms can allow for regioselective reactions. This means one bromine atom can be selectively targeted for exchange over others, enabling precise, targeted modifications of the tribromobiphenyl structure to build even more complex molecules. nih.gov This reactivity is fundamental to using PBBs as building blocks in synthetic chemistry.

Environmental Dynamics and Abiotic Transformation of 3,3 ,5 Tribromobiphenyl

Environmental Transport and Partitioning Mechanisms of Polybrominated Biphenyls

The movement and distribution of PBBs, including 3,3',5-Tribromobiphenyl, in the environment are largely dictated by their physical and chemical properties, such as low water solubility and high octanol-water partition coefficients, which favor their association with particulate matter.

Polybrominated biphenyls can undergo long-range atmospheric transport, primarily bound to airborne particulate matter. This association is a key factor in their widespread distribution, even to remote areas far from their original sources. Studies on related polybrominated diphenyl ethers (PBDEs) have shown that most of these compounds in the atmosphere are detected on particles rather than in the gaseous phase. nih.gov This particulate association facilitates their removal from the atmosphere through wet and dry deposition. The specific congener profile of PBBs in the atmosphere can sometimes indicate transformation processes, such as the detection of tribrominated BDE-17, which is suggested to be a breakdown product from atmospheric debromination. nih.gov

In aquatic environments, the hydrophobic nature of PBBs leads to their strong adsorption onto suspended particulate matter and sediment. d-nb.info Sediments act as a major sink for these persistent organic pollutants. d-nb.info The partitioning of PBBs between water and sediment is a critical process influencing their bioavailability to aquatic organisms. The concentration of PBBs in sediment can be significantly higher than in the overlying water column. For instance, studies on the structurally similar 4-bromobiphenyl (B57062) (4BBP) have shown its presence in the deep water column and sediments of Lake Geneva. nih.gov The adsorption behavior can be influenced by sediment characteristics such as organic carbon content.

In terrestrial environments, PBBs are generally expected to exhibit low mobility in soil. Based on structure-estimation methods, compounds like tribromobisphenol A, which shares structural similarities, are predicted to be immobile in soil. nih.gov This immobility is attributed to their strong adsorption to soil organic matter. Consequently, the potential for PBBs to leach into groundwater is considered to be low. However, the mobility can be influenced by factors such as soil type, organic matter content, and the presence of co-contaminants. researchgate.net

Photolytic Degradation Pathways of Brominated Biphenyls

Photodegradation, particularly under ultraviolet (UV) irradiation, is a significant abiotic transformation pathway for brominated biphenyls in the environment. This process can lead to the breakdown of these persistent compounds into various transformation products.

The primary mechanism of photolytic degradation for brominated aromatic compounds is reductive debromination. This process involves the cleavage of the carbon-bromine (C-Br) bond upon absorption of UV light, leading to the removal of bromine atoms and their replacement with hydrogen atoms. Studies on various brominated flame retardants have demonstrated that photodegradation often follows pseudo-first-order kinetics. epa.gov The rate of degradation can be influenced by factors such as the solvent, the wavelength of UV light, and the degree and position of bromine substitution on the biphenyl (B1667301) structure. For example, the photodegradation of dibromophenols has been shown to be effective under UV irradiation, with a significant release of bromide ions. nih.gov

The following table summarizes the half-lives of some brominated flame retardants under UV irradiation, illustrating the variability in degradation rates.

| Compound | Half-life (minutes) under UV irradiation | Reference |

| Pentabromobenzyl acrylate (B77674) (PBBA) | 2.31–71.93 | nih.gov |

| 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (PBEB) | 3.57–112.12 | nih.gov |

| 2,4,6-Tribromophenyl-2,3-dibromopropyl ether (PBT) | 3.85–120.40 | nih.gov |

| Hexabromobenzene (HBB) | 4.07–79.93 | nih.gov |

| 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) | 23.5–6931 | nih.gov |

| Decabromodiphenyl ethane (B1197151) (DBDPE) | 0.8–101.9 | nih.gov |

Note: The degradation rates are highly dependent on experimental conditions.

The table below lists some identified photolytic transformation products from related brominated compounds.

| Parent Compound | Identified Transformation Products | Reference |

| Polybrominated diphenyl ethers (PBDEs) | Lower brominated PBDEs | epa.gov |

| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | Sequentially debrominated products, photo-Fries rearrangement products | researchgate.net |

Influence of Substitution Pattern on Photolytic Efficiency

The photolytic degradation of polybrominated biphenyls (PBBs) is a significant environmental transformation pathway, with dehalogenation being the predominant mechanism. nih.gov The efficiency of this process, however, is not uniform across all PBB congeners and is influenced by the specific substitution pattern of bromine atoms on the biphenyl rings. While research directly focused on the photolytic efficiency of this compound is limited, general principles derived from studies on related brominated compounds can provide insights.

The position of bromine atoms on the biphenyl structure affects the molecule's electronic properties and, consequently, its susceptibility to photodegradation. For instance, studies on the microbial degradation of PBB-153 have shown that debromination of the meta- and para-substituted bromine atoms is more favorable. nih.gov This suggests that the bromine atoms at the 3, 3', and 5 positions in this compound could be more susceptible to removal.

Furthermore, research on brominated phenols has indicated that the substitution pattern can determine the rate-limiting step of the photolytic process. The cleavage of the carbon-bromine (C-Br) bond is a critical step in the degradation, and its ease can vary with the bromine's position. scispace.com For some isomers, this bond cleavage is the rate-determining step, while for others, it is not. The interplay between the bromine substitution and the resulting molecular structure also influences the photophysical properties, which can, in turn, affect the photolytic efficiency. scispace.com

In the case of this compound, the asymmetrical substitution pattern may lead to a complex degradation profile with the stepwise removal of bromine atoms, potentially forming various lesser-brominated biphenyls before complete mineralization. The specific efficiency and products of its photolysis are dependent on environmental conditions such as the solvent, pH, and the presence of photosensitizers.

Thermal Degradation Processes of Polybrominated Biphenyls (PBBs)

The thermal degradation of polybrominated biphenyls (PBBs) is a critical area of study due to their historical use as flame retardants and the potential for the formation of toxic byproducts at elevated temperatures. nih.gov Uncontrolled burning and incineration of materials containing PBBs can lead to their transformation into more hazardous compounds. nih.govcdu.edu.au

Pyrolysis of PBBs, particularly in the presence of oxygen, is known to produce polybrominated dibenzofurans (PBDFs). nih.gov For example, the pyrolysis of the commercial PBB mixture FireMaster FF-1 at temperatures between 380°C and 400°C resulted in the formation of tetrabromodibenzofurans and pentabromodibenzofurans. nih.gov The presence of oxygen was found to be a key factor in this transformation. nih.gov

Studies on the pyrolysis of polychlorinated biphenyls (PCBs), which are structurally analogous to PBBs, provide further insight into the thermal degradation process. The pyrolysis of PCBs in the temperature range of 550°C to 650°C yields polychlorinated dibenzofurans (PCDFs). epa.gov Complete destruction of the parent compounds and the dibenzofuran (B1670420) byproducts has been observed at temperatures of 700°C and above. epa.gov This suggests that similar temperature ranges would be relevant for the degradation of PBBs and the formation and subsequent destruction of PBDFs.

The combustion of PBBs is a significant pathway for the formation of PBDFs. nih.gov For highly brominated PBB congeners, the process of debromination during combustion can be challenging. nih.gov The general mechanism for the formation of PBDFs from PBBs involves the replacement of a bromine atom with an oxygen species, followed by cyclization. nih.gov

The following table summarizes the thermal degradation products observed from PBBs and related compounds under different conditions:

| Feed Material | Temperature Range (°C) | Key Degradation Products | Reference(s) |

| FireMaster FF-1 (PBB mixture) | 380-400 | Tetrabromodibenzofurans, Pentabromodibenzofurans | nih.gov |

| Aroclor-1254 (PCB mixture) | 550-650 | Monochlorobenzofurans to Pentachlorobenzofurans | epa.gov |

| Hexachlorobiphenyl isomers | 550-650 | Tetrachlorodibenzofurans, Pentachlorodibenzofurans | epa.gov |

| Hexachlorobiphenyl isomers | 650-700 | Pentachlorobenzene, Hexachlorobenzene | epa.gov |

It is important to note that the specific products and their yields can be influenced by various factors, including the specific PBB congener, the temperature, the presence of oxygen, and the matrix in which the PBBs are present. cdu.edu.au

Biotic Transformation and Environmental Fate of 3,3 ,5 Tribromobiphenyl

Microbial Degradation of Brominated Biphenyls

Microbial activity is a primary driver in the environmental breakdown of brominated biphenyls. Certain microbial communities, especially under anaerobic conditions, have demonstrated the capacity to transform these persistent compounds through a process known as reductive debromination. This biological process is crucial for the detoxification and eventual removal of PBBs from contaminated ecosystems.

Under anaerobic conditions, such as those found in sediments, microbial communities can utilize brominated biphenyls as electron acceptors, leading to the removal of bromine atoms from the biphenyl (B1667301) structure. This process is termed reductive debromination. asm.orgfrontiersin.org Studies have shown that anaerobic microorganisms from sediments contaminated with polychlorinated biphenyls (PCBs) are also capable of debrominating PBBs. asm.orgnih.govnih.gov This suggests that the enzymatic machinery responsible for dechlorination can also act on brominated analogs. asm.orgnih.gov

The process is a stepwise removal of bromine atoms, which gradually reduces the toxicity of the compound and can ultimately lead to the formation of biphenyl, a less toxic and more biodegradable substance. asm.orgnih.gov Research on various PBB congeners in anaerobic sediment microcosms confirmed that all tested brominated biphenyls were dehalogenated over time. asm.orgnih.gov For most congeners, this process began within one to two weeks of incubation. asm.orgnih.gov This microbial activity is considered a key pathway for the natural attenuation of PBBs in the environment. researchgate.net

The microbial reductive debromination of PBBs does not occur randomly. There is a clear preference for the removal of bromine atoms located at the meta (positions 3, 3', 5, 5') and para (positions 4, 4') positions of the biphenyl rings. asm.orgnih.govnih.govnih.gov Bromine atoms at the ortho positions (positions 2, 2', 6, 6') are significantly more resistant to microbial attack and are typically removed last, if at all. asm.orgnih.govnih.gov

This specificity is similar to that observed for the dechlorination of PCBs. asm.orgnih.gov The preference for meta and para positions is attributed to factors like lower steric hindrance and more favorable electronic properties for enzymatic attack compared to the shielded ortho positions. researchgate.net For example, studies on the commercial PBB mixture Firemaster BP6, which is rich in congeners with meta and para bromines, showed that microorganisms from various contaminated sediments were able to remove these specific bromines. nih.gov In contrast, ortho bromine removal was not observed in some studies, though it has been suggested as a possibility under certain conditions. nih.govnih.gov

The stepwise reductive debromination of PBBs results in the formation of a series of lesser-brominated biphenyl congeners as intermediate metabolites. The specific products formed depend on the starting congener and the microbial consortium present. For instance, the microbial reduction of 2,4,5,2′,4′,5′-hexabromobiphenyl (PBB-153) has been shown to produce various tetrabromobiphenyl congeners, including PBB-47, PBB-49, and PBB-52, as a result of the removal of meta or para bromines. researchgate.netnih.gov

Further debromination of these intermediates can occur, leading to di- and mono-brominated biphenyls. asm.org For example, PBB-49 can be debrominated to produce 2,2'-dibromobiphenyl (B83442) (PBB-18). nih.gov Ultimately, the complete debromination of many PBB congeners leads to the formation of biphenyl as the final, non-brominated product. asm.orgnih.gov The identification of these metabolites is crucial for understanding the degradation pathways and assessing the extent of detoxification in a contaminated site.

| Parent Compound | Debromination Position | Identified Intermediate Metabolites | Reference |

|---|---|---|---|

| 2,4,5,2′,4′,5′-Hexabromobiphenyl (PBB-153) | Meta or Para | PBB-47, PBB-49, PBB-52 (Tetrabromobiphenyls) | researchgate.netnih.gov |

| PBB-49 (Tetrabromobiphenyl) | Meta or Para | 2,2'-Dibromobiphenyl (PBB-18) | nih.gov |

| Various mono- to tetra-brominated biphenyls | Meta, Para, then Ortho | Lesser brominated biphenyls, Biphenyl | asm.orgnih.gov |

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment). PBBs, including 3,3',5-tribromobiphenyl, are lipophilic (fat-soluble) and hydrophobic, properties that make them prone to accumulating in the fatty tissues of organisms. epa.govgdut.edu.cn This accumulation can lead to concentrations within organisms that are significantly higher than in the surrounding environment, a process known as bioconcentration. rivm.nl

Several factors influence the extent to which brominated biphenyls bioaccumulate in living organisms. vliz.be

Lipophilicity (Kow): The high octanol-water partition coefficient (Kow) of PBBs indicates a strong tendency to partition from water into lipids. nih.gov This is a primary driver of their bioaccumulation in the fatty tissues of fish, birds, and mammals.

Organism Characteristics: Factors such as the lipid content of an organism, its size, dietary habits, and trophic position in the food web play a significant role. vliz.benih.govnih.gov Organisms with higher lipid content tend to accumulate more PBBs.

Metabolic Capability: The ability of an organism to metabolize and excrete PBBs can reduce bioaccumulation. nih.gov While PBBs are generally resistant to metabolism, some biotransformation can occur.

Environmental Factors: In terrestrial systems, the concentration of total organic carbon (TOC) in soil can affect the bioavailability of PBBs to plants and soil invertebrates. nih.gov In aquatic systems, PBBs adsorb strongly to sediment, which acts as a reservoir and influences their uptake by benthic organisms. epa.govepa.gov

Degree of Bromination: The number and position of bromine atoms affect bioaccumulation. Generally, lower brominated congeners are considered more likely to bioaccumulate than higher brominated congeners, which may have lower bioavailability. epa.gov

| Factor | Description | Impact on Bioaccumulation | Reference |

|---|---|---|---|

| Lipophilicity | Tendency of a chemical to dissolve in fats, oils, and lipids. | High lipophilicity leads to higher accumulation in fatty tissues. | gdut.edu.cnnih.gov |

| Lipid Content | The amount of fat in an organism's tissues. | Higher lipid content provides a larger storage capacity for PBBs. | vliz.benih.gov |

| Trophic Level | The position an organism occupies in a food web. | Concentrations can increase at higher trophic levels (biomagnification). | vliz.beepa.gov |

| Metabolism | The organism's ability to break down and excrete the compound. | Efficient metabolism reduces the net accumulation. | nih.gov |

| Sorption to Sediment/Soil | Binding of the chemical to particles in the environment. | Affects bioavailability for uptake by organisms. | epa.govnih.gov |

Once bioaccumulated, PBBs are highly persistent within biological systems. epa.govnih.gov Their chemical stability and resistance to metabolic breakdown mean they can remain in an organism's body for long periods, leading to a long biological half-life. This persistence, combined with their tendency to bioaccumulate, allows them to be transferred through the food chain, resulting in biomagnification, where concentrations increase at successively higher trophic levels. rivm.nlvliz.be The persistence of these compounds poses a long-term risk to ecosystems, as they can exert toxic effects long after their initial release into the environment. epa.gov

Biotransformation by Organisms (Excluding Direct Toxicological Effects)

The transformation of this compound within living organisms is a key determinant of its environmental persistence and potential for bioaccumulation. This process is largely driven by enzymatic activities that aim to increase the polarity of the compound, thereby facilitating its excretion.

Metabolic Pathways (e.g., Hydroxylated Derivatives Formation)

The primary metabolic pathway for PBBs, including by analogy this compound, involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. This process typically results in the formation of hydroxylated derivatives. The metabolism of the structurally related compound 3,5,3',5'-tetrachlorobiphenyl by rat liver microsomes has been shown to produce a 4-hydroxy metabolite, suggesting that hydroxylation is a key transformation step. This reaction is believed to proceed through the formation of an unstable arene oxide intermediate.

While direct studies on this compound are scarce, research on other PBB and polychlorinated biphenyl (PCB) congeners indicates that hydroxylation can occur at various positions on the biphenyl rings. For instance, the metabolism of 2,5,2',5'-tetrachlorobiphenyl in rats yielded 3-hydroxy-2,5,2',5'-tetrachlorobiphenyl (B1208412) as the major metabolite. Similarly, in vitro studies with 3,3',4,4'-tetrachlorobiphenyl (B1197948) using liver microsomes from various wildlife species and rats identified 4-OH-, 5-OH-, and 6-OH-tetrachlorobiphenyl metabolites. nih.gov

Bacterial metabolism offers another potential transformation pathway. Studies on hydroxylated biphenyls by Pseudomonas sp. have shown the capability of these microorganisms to introduce additional hydroxyl groups, which can lead to ring fission and further degradation. nih.gov For example, 4-hydroxybiphenyl can be metabolized to 2,3,4'-trihydroxybiphenyl. nih.gov Although not directly demonstrated for this compound, microbial degradation involving debromination and subsequent hydroxylation is a plausible environmental fate process.

Table 1: Potential Hydroxylated Metabolites of this compound (Hypothetical)

| Parent Compound | Potential Metabolite | Metabolic Process |

| This compound | Monohydroxy-tribromobiphenyls | Cytochrome P450-mediated oxidation |

| This compound | Dihydroxy-tribromobiphenyls | Further oxidation of monohydroxylated metabolites |

| This compound | Debrominated and hydroxylated biphenyls | Microbial degradation |

This table is based on metabolic pathways observed for other PBB and PCB congeners and represents potential, not confirmed, metabolites of this compound.

Structure-Activity Relationships for Enzymatic Metabolism

The rate and regioselectivity of the enzymatic metabolism of PBBs are heavily influenced by their chemical structure, particularly the number and position of bromine atoms. A critical factor determining the metabolic susceptibility of a PBB congener is the presence of adjacent unsubstituted carbon atoms on the biphenyl rings. The metabolism of 3,3',5,5'-tetrachlorobiphenyl (B165810) was found to be slower than predicted by its degree of chlorination, a phenomenon attributed to the lack of vicinal hydrogen atoms, which are thought to facilitate rapid metabolism by mammalian enzymes. nih.gov

The this compound congener possesses adjacent unsubstituted carbons at the 2 and 6 positions on the tribrominated ring and at the 2',3' and 5',6' positions on the unsubstituted ring, as well as the 4' position. This structural feature suggests that it could be susceptible to metabolic attack.

The type of cytochrome P450 isozyme involved also plays a crucial role. For instance, the metabolism of 3,5,3',5'-tetrachlorobiphenyl to its 4-hydroxy metabolite was specifically catalyzed by the P4501A1 isozyme, which is inducible by 3-methylcholanthrene-type inducers, while the P4502B1 isozyme was inactive. nih.gov This specificity indicates that the induction of different CYP isozymes in an organism can significantly alter the metabolic profile of a given PBB congener.

Table 2: Structural Features Influencing PBB Metabolism

| Structural Feature | Influence on Metabolism | Example Congener (from literature) |

| Adjacent unsubstituted carbon atoms | Generally increases the rate of metabolism | 2,5,2',5'-Tetrachlorobiphenyl |

| Lack of adjacent unsubstituted carbon atoms | Generally decreases the rate of metabolism | 3,3',5,5'-Tetrachlorobiphenyl nih.gov |

| Number of bromine atoms | Higher bromination can decrease metabolic rate | General trend for PBBs |

| Position of bromine atoms | Influences the site of hydroxylation and the specific CYP isozymes involved | 3,5,3',5'-Tetrachlorobiphenyl (metabolized by CYP1A1) nih.gov |

Advanced Analytical Methodologies for 3,3 ,5 Tribromobiphenyl Detection and Quantification

Sample Preparation Techniques for Brominated Biphenyls

Effective sample preparation is a critical prerequisite for the reliable analysis of brominated biphenyls like 3,3',5-tribromobiphenyl. The primary goals of this stage are to extract the target analyte from the sample matrix, remove interfering co-extractives, and concentrate the analyte to a level suitable for instrumental analysis. epa.govnih.govscispace.com

The choice of extraction technique depends on the sample matrix (e.g., soil, sediment, biological tissues, polymers). nih.gov Ultrasonic-assisted extraction (UAE) is a widely employed method for the extraction of persistent organic pollutants, including brominated biphenyls, from solid samples. researchgate.netglobalauthorid.com This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and facilitating the desorption of the target analytes. mdpi.com

Key parameters that are optimized for UAE include the choice of solvent, sonication time, and the number of extraction cycles. researchgate.net A mixture of n-hexane and petroleum ether has been shown to be effective for the extraction of related compounds. researchgate.net The optimization of these parameters aims to achieve high extraction efficiency while minimizing the extraction of interfering compounds and reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. researchgate.net For instance, a study on the extraction of persistent organic pollutants from airborne particles found that a three-step ultrasonic extraction with a mixture of n-hexane and petroleum ether for 15 minutes per step yielded optimal results. researchgate.net

Table 1: Comparison of Extraction Method Parameters for Brominated Compounds

| Parameter | Ultrasonic-Assisted Extraction (UAE) | Soxhlet Extraction |

| Principle | High-frequency sound waves to enhance solvent penetration | Continuous solvent distillation and siphoning |

| Typical Solvents | Toluene, Hexane (B92381)/Petroleum Ether mixtures nih.govresearchgate.net | Toluene, Hexane |

| Extraction Time | Shorter (e.g., 15-60 minutes per cycle) researchgate.netmdpi.com | Longer (e.g., several hours) |

| Solvent Consumption | Generally lower | Generally higher |

| Advantages | Faster, reduced solvent usage, high efficiency nih.govresearchgate.net | Well-established, can handle larger sample sizes |

| Disadvantages | Potential for analyte degradation with excessive sonication | Time-consuming, large solvent volumes |

This table provides a general comparison; specific conditions may vary based on the analyte and matrix.

Following extraction, the sample extract often contains a complex mixture of co-extracted substances that can interfere with the subsequent chromatographic analysis and detection. Therefore, a cleanup step is essential to remove these interferences.

Florisil Cleanup: Florisil, a form of magnesium silicate, is a commonly used sorbent in solid-phase extraction (SPE) for the cleanup of extracts containing chlorinated and brominated hydrocarbons. nih.govwaters.combiotage.comnih.gov It is a polar adsorbent that effectively retains polar interferences while allowing the less polar brominated biphenyls to be eluted with a nonpolar or moderately polar solvent. waters.combiotage.com The activity of the Florisil can be adjusted by deactivating it with a specific amount of water, which is crucial for achieving reproducible results. epa.gov The elution is typically performed using solvents such as hexane, followed by mixtures of hexane with diethyl ether or methylene (B1212753) chloride to elute compounds of increasing polarity. nih.gov

High-Performance Liquid Chromatography (HPLC) Fractionation: For highly complex samples, fractionation using HPLC can be employed as a powerful cleanup technique. In this approach, the crude extract is injected onto an HPLC system, and fractions are collected at specific time intervals. This allows for the separation of the target analytes from interfering compounds based on their chromatographic behavior. This technique is particularly useful for separating different classes of compounds that may co-elute in the final gas chromatographic analysis.

Chromatographic Separation Techniques

The separation of individual brominated biphenyl (B1667301) congeners from complex mixtures is a significant analytical challenge due to the large number of possible isomers and their similar physicochemical properties. High-resolution chromatographic techniques are therefore essential.

Gas chromatography (GC) is the most widely used technique for the separation of PBB congeners. nih.govresearchgate.netumich.edulabrulez.com The optimization of GC parameters is critical to achieve the necessary resolution for separating isomers, including this compound.

Key parameters for optimization include:

Capillary Column: The choice of the stationary phase is crucial. Low-polarity stationary phases, such as those based on 5% phenyl-methylpolysiloxane (e.g., SLB™-5ms), are commonly used and provide good separation for many PBBs. sigmaaldrich.com The use of longer columns and narrower internal diameters can enhance separation efficiency. gcms.cz

Temperature Program: A carefully optimized temperature program, involving initial temperature, hold time, and ramp rates, is essential to separate congeners with close boiling points. gcms.cz

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects the efficiency of the separation. gcms.cz

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that provides significantly enhanced separation power for complex mixtures of halogenated compounds like polychlorinated biphenyls (PCBs), and by extension, PBBs. nih.gov This method utilizes two columns with different stationary phases, providing a much higher peak capacity and allowing for the separation of congeners that co-elute on a single column. nih.gov

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) also finds applications in the analysis of brominated biphenyls, particularly for less volatile or thermally labile congeners. nih.govresearchgate.net Reverse-phase HPLC, using columns such as C18, is a common mode of separation. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. researchgate.netsielc.com

One of the advantages of HPLC is its direct compatibility with certain types of detectors, such as inductively coupled plasma mass spectrometry (ICP-MS), which can provide sensitive and element-specific detection of bromine. nih.gov This coupling of HPLC with ICP-MS can overcome challenges related to the thermal degradation of highly brominated compounds that can occur in GC analysis. nih.gov

Table 2: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Stationary/Mobile Phase | Advantages | Limitations |

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase | Low-polarity polysiloxane phases (e.g., 5% phenyl) | High resolution for congeners, well-established methods nih.govsigmaaldrich.com | Potential for thermal degradation of highly brominated congeners nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase | Reverse-phase C18 with acetonitrile/water mobile phase researchgate.netsielc.com | Suitable for less volatile or thermally labile compounds, direct coupling with ICP-MS nih.gov | Generally lower resolution for complex isomer mixtures compared to high-resolution GC |

This table presents a general overview; specific analytical conditions will vary.

Spectrometric Detection and Identification Methods

Following chromatographic separation, sensitive and selective detection methods are required for the identification and quantification of this compound.

Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the gold standard for the identification and quantification of PBBs. umich.edunih.govresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, providing both qualitative (structural information) and quantitative data.

Different ionization techniques can be employed in GC-MS:

Electron Ionization (EI): This is a hard ionization technique that produces characteristic fragmentation patterns, which are useful for structural elucidation and confirmation of the biphenyl backbone. umich.edunih.gov The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) results in a distinctive pattern for the molecular ion and fragment ions, aiding in the identification of brominated compounds.

Negative Chemical Ionization (NCI): This is a softer ionization technique that is highly sensitive for electrophilic compounds like halogenated molecules. NCI often results in less fragmentation and a more abundant molecular ion, leading to lower detection limits compared to EI. nih.gov Detection limits in the femtogram to picogram range can be achieved with NCI-MS. nih.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which provides a high degree of confidence in the identification of the target compound by confirming its elemental composition.

As mentioned previously, HPLC can be coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.gov This technique atomizes and ionizes the sample in a high-temperature plasma, and the resulting ions are detected by a mass spectrometer. ICP-MS is highly sensitive and element-specific, allowing for the detection of bromine, which can be a powerful tool for the analysis of brominated compounds in complex matrices. nih.gov

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of PBBs, providing both qualitative and quantitative data. For qualitative analysis, MS is used to confirm the identity of a compound by measuring its mass-to-charge ratio (m/z) and analyzing its fragmentation patterns. The presence of bromine atoms in PBBs like this compound results in a characteristic isotopic pattern in the mass spectrum, owing to the two stable isotopes of bromine, 79Br and 81Br, which have nearly equal natural abundance. This unique isotopic signature is a key identifier for brominated compounds.

In quantitative analysis, MS is used to measure the concentration of a specific analyte. Techniques such as selected ion monitoring (SIM) and multiple reaction monitoring (MRM) significantly enhance the sensitivity and selectivity of the analysis. waters.com Isotope-dilution calibration, where a known amount of an isotopically labeled standard (e.g., using 13C) is added to the sample, is a common and robust method for accurate quantification of PBBs. nih.gov This approach corrects for potential loss of the analyte during sample preparation and analysis, leading to highly reliable data. For instance, a highly sensitive method developed for PBBs in human serum achieved limits of detection in the low picogram-per-milliliter (pg/mL) range. nih.gov

The table below summarizes key mass spectrometric parameters for the analysis of brominated compounds.

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Mode | The method used to create ions from the analyte molecules. Electron Ionization (EI) is common. | EI produces characteristic fragmentation patterns useful for structural identification. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. Examples include quadrupole, ion trap, and time-of-flight (TOF). | High-resolution mass analyzers can provide exact mass measurements, further confirming the elemental composition. |

| Isotopic Pattern | The distinctive pattern of peaks in a mass spectrum resulting from the presence of isotopes. | The presence of three bromine atoms in this compound creates a unique and easily recognizable isotopic cluster, aiding in its identification. umich.edu |

| Fragmentation | The process where molecular ions break down into smaller fragment ions. | The fragmentation pattern provides a "fingerprint" for the molecule, allowing for confident identification and differentiation from other isomers. |

Integration of GC-MS Systems

For complex mixtures containing multiple PBB congeners and other compounds, a separation step prior to mass spectrometric analysis is essential. Gas chromatography (GC) is the most widely used technique for this purpose. ttslaboratuvar.com The integration of gas chromatography with mass spectrometry (GC-MS) creates a powerful analytical system for the separation, identification, and quantification of PBBs like this compound. labrulez.comrti.org

In a GC-MS system, the sample is first injected into the gas chromatograph. The GC column, typically a long, thin fused silica (B1680970) capillary column, separates the different compounds in the mixture based on their volatility and interaction with the column's stationary phase. hpst.cz As each separated compound elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized, and the resulting ions are analyzed. hpst.cz

The choice of GC column is critical for achieving optimal separation of PBB isomers. waters.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. nih.gov This technique is particularly valuable for analyzing trace levels of PBBs in complex matrices like human serum, where it can significantly reduce background interference. waters.comnih.gov

Key components and parameters of a typical GC-MS system for PBB analysis are outlined below.

| Component/Parameter | Details | Purpose in this compound Analysis |

| GC Column | Typically a non-polar or semi-polar fused silica capillary column (e.g., DB-5ms). waters.com | To separate this compound from other PBB congeners and matrix components based on boiling point and polarity. |

| Injection Mode | Pulsed splitless injection is often used. nih.gov | To introduce the sample onto the GC column efficiently, maximizing sensitivity for trace analysis. |

| Carrier Gas | Helium is commonly used. nih.gov | To transport the sample through the GC column. |

| Temperature Program | A specific temperature gradient is applied to the GC oven. | To control the elution of compounds, ensuring good separation and peak shape. |

| MS Detector | Quadrupole, ion trap, or high-resolution mass spectrometers. waters.com | To detect, identify, and quantify the eluting this compound. |

Quality Assurance and Quality Control in Brominated Biphenyl Analysis

The analysis of PBBs is often performed in the context of regulatory frameworks, such as the Restriction of Hazardous Substances (RoHS) Directive in the European Union, which sets specific limits for PBBs in electronic equipment. ttslaboratuvar.com Compliance testing necessitates stringent QA/QC protocols. ttslaboratuvar.com

Key QA/QC practices in a laboratory analyzing brominated biphenyls include:

Method Validation: Before routine use, the analytical method must be validated to demonstrate its suitability. This involves assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Standard Operating Procedures (SOPs): All analytical procedures, from sample receipt to data reporting, should be meticulously documented in SOPs to ensure consistency. energy.gov

Calibration: Instruments, particularly the GC-MS, must be calibrated regularly using certified reference standards to establish the relationship between the instrument's response and the analyte concentration. youtube.com

Use of QC Samples: Various types of QC samples are analyzed alongside the actual samples to monitor the performance of the analytical system. energy.govyoutube.com

The following table details common QC samples and their functions in PBB analysis.

| QC Sample Type | Description | Purpose in PBB Analysis |

| Method Blank | A sample containing all reagents used in the analysis but no actual sample matrix. youtube.com | To check for contamination introduced during the sample preparation and analysis process. |

| Laboratory Control Sample (LCS) | A clean matrix (e.g., deionized water or clean sand) spiked with a known concentration of the analyte(s) of interest. youtube.com | To assess the accuracy and performance of the entire analytical method. |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Two additional aliquots of an actual sample that are spiked with a known concentration of the analyte(s). | To evaluate the effect of the sample matrix on the analytical method's accuracy and precision. |

| Surrogates | A compound chemically similar to the target analyte but not expected to be in the sample, which is added to every sample before preparation. ct.gov | To monitor the efficiency of sample preparation and analysis for each individual sample. |

By implementing these comprehensive QA/QC measures, laboratories can ensure the high quality, accuracy, and reliability of data for this compound and other brominated biphenyls. epa.gov

Structure Activity/property Relationships Sar/spr and Computational Studies of 3,3 ,5 Tribromobiphenyl

Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physical and chemical properties. These models are particularly valuable for predicting the environmental fate and transport of chemicals like 3,3',5-tribromobiphenyl.

The chromatographic retention of brominated biphenyls, including this compound, is a key parameter for their separation and quantification in environmental samples. QSPR models have been developed to predict the gas chromatographic retention times of these compounds. These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as size, shape, and electronic properties. For brominated biphenyls, descriptors related to the number and position of bromine atoms are particularly important in determining their retention behavior.

A common approach involves using a set of known brominated biphenyls with experimentally determined retention times to build a model. This model can then be used to predict the retention times of other congeners, including this compound, for which experimental data may not be available.

| Descriptor Category | Examples of Descriptors | Relevance to Chromatographic Retention |

| Topological | Wiener index, Randic index | Describe the connectivity and branching of the molecule, influencing its interaction with the stationary phase. |

| Geometric | Molecular surface area, Molecular volume | Relate to the size and shape of the molecule, affecting its ability to interact with the stationary phase. |

| Electronic | Dipole moment, Polarizability | Describe the distribution of electrons in the molecule, influencing polar interactions with the stationary phase. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The environmental mobility and distribution of this compound are governed by its physicochemical properties, such as the octanol-air partition coefficient (KOA) and liquid vapor pressure (PL). QSPR models offer a means to estimate these parameters, which are crucial for environmental risk assessment.

The octanol-air partition coefficient (KOA) describes the partitioning of a chemical between octanol (B41247) (as a surrogate for organic matter) and air. A high KOA value suggests that the compound will tend to accumulate in soil, sediment, and biota.

The liquid vapor pressure (PL) is a measure of a substance's volatility. A lower vapor pressure indicates that the compound is less likely to be present in the gas phase in the atmosphere.

QSPR models for these properties are typically developed using a range of brominated biphenyls and other persistent organic pollutants. These models often rely on descriptors that capture the molecule's hydrophobicity, size, and polarity. While specific experimental data for this compound may be limited, these models can provide valuable estimates.

| Environmental Parameter | Predicted Value Range for Tribromobiphenyls | Significance |

| Log KOA | High | Indicates a tendency to partition into organic phases, suggesting potential for bioaccumulation. |

| Log PL (Pa) | Low | Suggests low volatility and a preference for remaining in condensed phases (soil, water, biota). |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationships (QSAR) for Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity. For this compound, QSAR studies are essential for understanding its potential toxicological effects.

Aryl Hydrocarbon Receptor (AhR): Many of the toxic effects of halogenated aromatic hydrocarbons are mediated through binding to the aryl hydrocarbon receptor (AhR). QSAR models for AhR binding affinity of brominated biphenyls have been developed to predict the potential toxicity of these compounds. These models often highlight the importance of planarity and the substitution pattern of the bromine atoms for high-affinity binding.

Constitutive Androstane (B1237026) Receptor (CAR): The constitutive androstane receptor (CAR) is a nuclear receptor that plays a key role in the regulation of xenobiotic metabolism. Some studies have investigated the interaction of various chemicals with CAR, but specific QSAR models for the binding of this compound to CAR are not extensively documented in publicly available literature. General QSAR studies for CAR ligands suggest that molecular size, shape, and hydrophobicity are important determinants of binding affinity. nih.govuri.edu

The induction of xenobiotic-metabolizing enzymes, such as cytochrome P450s, is a common response to exposure to foreign compounds. Structure-activity relationships for the induction of these enzymes by brominated biphenyls indicate that the pattern of bromine substitution is a critical factor. Compounds that can adopt a planar conformation, similar to dioxins, are often potent inducers of certain P450 enzymes. The specific induction profile of this compound would depend on its ability to interact with receptors like the AhR and CAR, which regulate the expression of these enzymes. General SAR principles suggest that the asymmetrical substitution pattern of this compound may influence its activity compared to more symmetrically substituted congeners.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules like this compound at the atomic level. These methods can complement experimental studies and provide insights that are difficult to obtain through experimentation alone.

Methods such as Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. nih.gov These calculated properties can then be used as descriptors in QSPR and QSAR models.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor. This approach could be used to model the interaction of this compound with the ligand-binding domains of the AhR and CAR. Such studies can help to elucidate the structural basis for its biological activity.

Natural Bond Orbital (NBO) analysis is another computational method that can provide insights into the electronic structure of a molecule, including hyperconjugative interactions and charge delocalization. nih.gov For this compound, NBO analysis could help to understand the stability of the molecule and the nature of the carbon-bromine bonds.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Calculation of molecular structure, vibrational spectra, and electronic properties. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological receptors like AhR and CAR. |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular electronic interactions and bond properties. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Calculations (e.g., Geometry Optimization, Energy Barriers for Reactions)

Geometry Optimization: The goal of geometry optimization is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a PBB congener like this compound, this would involve determining the dihedral angle between the two phenyl rings, as well as the bond lengths and angles of the carbon-bromine and carbon-carbon bonds. The degree of twisting between the phenyl rings is a critical factor influencing the molecule's environmental behavior and toxicity.

Energy Barriers for Reactions: Quantum chemical methods can also be used to calculate the energy barriers for various chemical reactions, such as degradation pathways. For PBBs, this could include the energy required for debromination, a key step in their environmental transformation. Lower energy barriers would suggest a greater likelihood of degradation under specific environmental conditions.

Illustrative Data from PBB Computational Studies:

| Parameter | Typical Computational Method | Significance for PBBs |

| Optimized Dihedral Angle | DFT (e.g., B3LYP/6-31G*) | Influences molecular planarity, which affects persistence and biological interactions. |

| C-Br Bond Dissociation Energy | DFT, Ab initio methods | Indicates the stability of the bromine-carbon bond and the potential for debromination. |

| Reaction Energy Barriers | Transition State Theory with DFT | Predicts the kinetics of degradation and transformation reactions in the environment. |

Note: The table presents the types of data generated from quantum chemical calculations for PBBs in general, as specific data for this compound is not available.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time, including their interactions with other molecules and their environment.

Molecular Docking: This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For PBBs, molecular docking can be used to study their interaction with biological receptors, such as the aryl hydrocarbon receptor (AhR), which is implicated in their toxic effects.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. For this compound, MD simulations could be used to study its partitioning behavior between different environmental compartments (e.g., water and sediment) or its conformational flexibility in solution.

Development of Predictive Models for Environmental Fate and Transformation Products

Given the large number of PBB congeners, it is impractical to experimentally determine the environmental fate of each one. Therefore, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are essential tools. nih.gov

These models establish a mathematical relationship between the chemical structure of a compound and its properties or activities. For PBBs, QSAR/QSPR models have been developed to predict a range of endpoints, including:

Physicochemical properties: such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which govern their environmental distribution.

Environmental fate parameters: including rates of biodegradation, photodegradation, and bioaccumulation.

Toxicity: predicting adverse effects on various organisms. nih.gov

A recent study focused on developing 3D-QSAR models to assess the human toxicity of PBBs and their substitutes, highlighting the potential for carcinogenicity, developmental toxicity, and other adverse health effects. nih.gov The study also inferred the transformation pathways of PBBs, including photodegradation, microbial degradation, and metabolism, and evaluated the toxicity of the resulting transformation products. nih.gov

Key Findings from Predictive Modeling of PBBs:

| Model Type | Predicted Endpoint | Importance for Environmental Assessment |

| QSPR | Physicochemical Properties (e.g., LogKow) | Predicts partitioning and distribution in the environment. |

| QSAR | Bioaccumulation Factor (BAF) | Estimates the potential for accumulation in the food chain. |

| 3D-QSAR | Human Toxicity (e.g., Carcinogenicity) | Assesses potential risks to human health from exposure to PBBs and their byproducts. nih.gov |

| Mechanistic Models | Transformation Pathways | Identifies potential degradation products and their environmental behavior. nih.gov |

Note: This table illustrates the application of predictive models to the PBB class of compounds.

The development of these predictive models is crucial for the environmental risk assessment of PBBs. nih.gov They allow for the screening of a large number of compounds and the prioritization of those that may pose the greatest risk. nih.gov Furthermore, these models can help in understanding the environmental transformation of PBBs and the potential risks associated with their degradation products. nih.gov While these models provide valuable insights, it is important to note that their predictions are based on the available data for a range of PBBs and may not perfectly represent the specific behavior of this compound.

Future Research Directions and Unaddressed Areas in 3,3 ,5 Tribromobiphenyl Research

Gaps in Understanding Specific Transformation Mechanisms of 3,3',5-Tribromobiphenyl

A comprehensive understanding of the transformation pathways of this compound in various environmental compartments is still lacking. While general degradation processes for PBBs are known, congener-specific mechanisms, including the identification of intermediate and final breakdown products of this compound, require further investigation. Research is needed to detail the specific enzymatic and microbial processes involved in its aerobic and anaerobic degradation. Identifying the key microorganisms and the genetic basis for their metabolic capabilities will be crucial for developing effective bioremediation strategies. Furthermore, the role of abiotic degradation processes, such as photolysis and chemical reactions with other environmental constituents, in the transformation of this specific congener needs to be more thoroughly characterized.

Advancements in Analytical Techniques for Trace Analysis and Congener-Specific Quantification

The accurate assessment of environmental contamination and human exposure to this compound relies on sensitive and specific analytical methods. While techniques like gas chromatography coupled with mass spectrometry (GC-MS) are commonly used, there is a continuous need for advancements to achieve lower detection limits and improve the separation of complex congener mixtures. epa.gov High-resolution mass spectrometry (HRMS) offers enhanced specificity and sensitivity, which is particularly important for analyzing trace levels in complex matrices such as biological tissues and environmental samples. epa.gov

Future research should focus on the development and validation of more efficient extraction and clean-up methods to minimize matrix interference and improve analytical accuracy. who.int The development of certified reference materials for individual PBB congeners, including this compound, is also essential for ensuring the quality and comparability of data across different laboratories. Furthermore, exploring novel analytical approaches, such as advanced chemometric and data analysis techniques, could aid in the identification and quantification of PBBs in complex mixtures. nih.gov

Table 1: Current and Emerging Analytical Techniques for PBB Analysis

| Technique | Application | Future Research Focus |

| Gas Chromatography-Electron Capture Detector (GC-ECD) | Analysis of commercial PBB mixtures, environmental samples (soil, water, sediment), and biological tissues. epa.gov | Improving resolution for complex congener mixtures. |

| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Congener-specific analysis in various matrices, including fish tissue. epa.gov | Development of standardized methods for a wider range of congeners. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of PBBs in sediment and other complex matrices. epa.gov | Enhancing sensitivity and reducing matrix effects. |

| Isotope Dilution Mass Spectrometry (IDMS) | Accurate quantification of specific congeners in complex samples. | Wider availability of isotopically labeled standards for more PBB congeners. |

Refinement of Predictive Modeling for Environmental Behavior and Reactivity

Predictive models are invaluable tools for assessing the environmental fate, transport, and potential risks of chemicals like this compound. However, the accuracy of these models is contingent upon the quality of the input data and the sophistication of the underlying algorithms. A significant area for future research is the development of more robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically for brominated biphenyls. uvic.ca

These models can predict key environmental parameters such as persistence, bioaccumulation potential, and toxicity based on the molecular structure of the compound. To improve their predictive power, there is a need for more high-quality experimental data on the physicochemical properties and toxicological endpoints of individual PBB congeners. inchem.org Additionally, incorporating advanced computational techniques, such as machine learning and artificial intelligence, could enhance the ability of models to handle complex, non-linear relationships and provide more accurate predictions of the environmental behavior and reactivity of this compound. digitellinc.com

Exploration of Novel Remediation Strategies for Brominated Biphenyl (B1667301) Contamination

The persistent and bioaccumulative nature of PBBs necessitates the development of effective and environmentally sound remediation technologies. frontiersin.org While some conventional methods like incineration and landfilling are used, they have significant drawbacks. frontiersin.org Future research should prioritize the exploration and optimization of novel remediation strategies.

Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and sustainable approach. nih.govresearchgate.net Research efforts should focus on identifying and engineering microorganisms with enhanced capabilities for degrading PBBs. nih.gov This includes exploring the potential of microbial consortia and understanding the metabolic pathways involved in debromination. researchgate.net

Other innovative approaches that warrant further investigation include:

Nanoremediation: The use of nanoscale materials, such as nanoscale zero-valent iron (nZVI), for the in-situ degradation of PBBs. frontiersin.org

Phytoremediation: The use of plants to extract, contain, or degrade contaminants from soil and water. frontiersin.org

Advanced Oxidation Processes (AOPs): Technologies that generate highly reactive species to break down persistent organic pollutants.

The development of combined or hybrid remediation technologies that integrate different approaches could offer more effective and comprehensive solutions for cleaning up sites contaminated with brominated biphenyls. frontiersin.org

Table 2: Investigated Remediation Techniques for PBBs and Related Compounds

| Remediation Strategy | Mechanism | Status of Research |

| Bioremediation | Microbial degradation of contaminants. nih.gov | Research is ongoing to identify more effective microbial strains and optimize conditions. researchgate.netnih.gov |

| Reductive Debromination | Chemical reduction to remove bromine atoms. researchgate.net | Laboratory-scale studies have shown promise for various brominated compounds. researchgate.net |

| Nanoscale Zero-Valent Iron (nZVI) | Reductive dehalogenation of contaminants. frontiersin.org | Considered an emerging technology with ongoing research to improve efficiency and delivery. frontiersin.org |

| Activated Carbon Treatment | Adsorption of contaminants from water or soil. epa.gov | A well-established technology, with research focusing on enhancing adsorption capacity and regeneration. |

| Enhanced Biodegradation | Stimulation of microbial activity to accelerate degradation. epa.gov | Field and laboratory studies are exploring the effectiveness of different amendments and conditions. |

Q & A

Basic: What are the key physicochemical properties of 3,3',5-Tribromobiphenyl, and how do they influence experimental design?

Answer:

The physicochemical properties of this compound (CAS: Not explicitly listed in evidence; structurally related to 3,4',5-Tribromobiphenyl, CAS 72416-87-6) include:

- Molecular weight : ~390.90 g/mol (approximated from similar tribromobiphenyl isomers) .

- Melting point : 87–97°C (observed in 3,4',5-Tribromobiphenyl; deviations may arise due to isomer-specific packing) .

- SMILES notation : BrC1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)Br)Br (inferred from 3,4',5-Tribromobiphenyl’s SMILES: Brc1ccc(cc1)-c2cc(Br)cc(Br)c2) .

These properties dictate experimental design:

- Solubility : Low water solubility (<1 mg/L) necessitates organic solvents (e.g., toluene, hexane) for dissolution, as seen in standards for related isomers .

- Thermal stability : Decomposition above 200°C (inferred from safety data for analogous brominated compounds) requires controlled heating in synthesis or analysis .

Advanced: How can researchers address challenges in distinguishing this compound from co-eluting isomers during GC-MS or HPLC analysis?

Answer:

Co-elution of tribromobiphenyl isomers is common due to structural similarity. Methodological strategies include:

- Chromatographic optimization : Use a polar GC column (e.g., DB-5MS) with a slow temperature ramp (2°C/min) to enhance separation .

- Mass spectrometry : Leverage isotopic patterns (e.g., Br’s characteristic 1:1 ratio for m/z 79/81) and fragmentation pathways. For example, this compound may exhibit distinct fragment ions compared to 2,4,6-Tribromobiphenyl (CAS 59080-33-0) due to bromine positioning .

- Spectral libraries : Cross-reference with isomer-specific standards (e.g., 2,2',5-Tribromobiphenyl, CAS 59080-34-1) to confirm retention times and fragmentation patterns .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

Synthesis typically involves:

- Electrophilic bromination : Direct bromination of biphenyl using Br₂ in the presence of FeBr₃. Regioselectivity is controlled by steric and electronic factors, favoring bromination at the meta and para positions .

- Cross-coupling : Suzuki-Miyaura coupling of brominated aryl boronic acids with brominated aryl halides, though this requires precise stoichiometry to avoid polybrominated byproducts .

Advanced: How can researchers resolve contradictions in toxicity data for this compound across different studies?

Answer:

Discrepancies in toxicity data (e.g., EC50 values) may arise from:

- Purity variations : Commercial samples (e.g., 95% assay purity in 3,4',5-Tribromobiphenyl) may contain impurities affecting bioassays . Validate purity via HPLC before testing.

- Isomer cross-contamination : Use high-resolution MS or NMR to rule out interference from isomers like 2,4,5-Tribromobiphenyl (CAS 59080-36-3) .

- Exposure models : Standardize test organisms (e.g., Daphnia magna for acute toxicity) and exposure durations to enable cross-study comparisons .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular contact .

- Ventilation : Use fume hoods to avoid inhalation of particulates or vapors during weighing or solvent evaporation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: What computational methods can predict the environmental persistence of this compound?

Answer:

Advanced approaches include:

- Quantitative Structure-Activity Relationships (QSAR) : Estimate biodegradation half-life using descriptors like log P (calculated from SMILES: ~6.5 for brominated biphenyls) .

- Molecular dynamics simulations : Model interactions with soil organic matter to predict adsorption coefficients (Koc) .

- Bioaccumulation factors : Compare with structurally similar compounds (e.g., 3,3',5,5'-Tetrabromobiphenyl, CAS 16400-50-3) to infer bioaccumulative potential .

Basic: How can researchers validate the identity of synthesized this compound?

Answer:

Validation techniques:

- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts with published data for tribromobiphenyl isomers .

- Melting point analysis : Consistency with the reported range (87–97°C for 3,4',5-Tribromobiphenyl) .

- Mass spectrometry : Confirm molecular ion [M]⁺ at m/z ~390 and characteristic Br isotopic patterns .

Advanced: What mechanistic insights explain the endocrine-disrupting potential of this compound?

Answer:

Proposed mechanisms:

- Receptor binding : Bromine substitution at meta/para positions may enhance affinity for estrogen receptors (ERα/ERβ) compared to ortho-substituted isomers .

- CYP450 inhibition : Bromine atoms interfere with cytochrome P450 enzymes, altering steroidogenesis in aquatic organisms .

- Transcriptomic studies : Use RNA-seq to identify dysregulated pathways (e.g., vitellogenin production in fish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.